cataCXium Pd G4

Description

Properties

Molecular Formula |

C38H55NO3PPdS- |

|---|---|

Molecular Weight |

743.3 g/mol |

IUPAC Name |

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

YLPUCCPXYUWXMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

cataCXium® Pd G4: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cataCXium® Pd G4, a fourth-generation palladium precatalyst. This document details its chemical structure, physicochemical properties, and its application in advanced cross-coupling reactions, providing researchers and professionals in drug development and chemical synthesis with the critical information needed for its effective implementation.

Introduction

cataCXium® Pd G4 is a highly efficient and versatile fourth-generation Buchwald palladium precatalyst.[1] It is specifically designed for use in a wide range of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in pharmaceutical and materials science research.[1] A key innovation in the G4 series of precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone. This structural modification enhances catalyst stability and performance, overcoming limitations observed with previous generations of palladium catalysts.[1] cataCXium® Pd G4 is recognized for its air and moisture stability, thermal stability, and good solubility in common organic solvents.

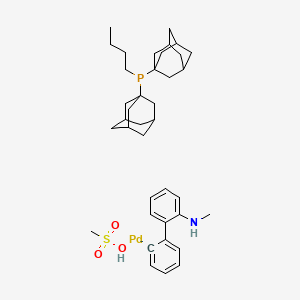

Chemical Structure

The molecular architecture of cataCXium® Pd G4 is meticulously designed for optimal catalytic activity. It features a palladium(II) center coordinated to a sterically demanding and electron-rich phosphine (B1218219) ligand, di(1-adamantyl)-n-butylphosphine, and a methylated 2'-amino-1,1'-biphenyl moiety. The palladium atom is also coordinated to a methanesulfonate (B1217627) anion.

The di(1-adamantyl)-n-butylphosphine ligand provides significant steric bulk around the palladium center. This steric hindrance is crucial for promoting the formation of the active monoligated Pd(0) species, which is the key catalytic intermediate in many cross-coupling reactions. The methylation of the amino group on the biphenyl scaffold prevents the formation of inhibitory carbazole (B46965) byproducts upon catalyst activation, leading to cleaner reactions and higher yields.[1]

Physicochemical Properties

A summary of the key physicochemical properties of cataCXium® Pd G4 is presented in the table below. This data is essential for determining appropriate reaction conditions and solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₄NO₃PPdS | |

| Molecular Weight | 742.30 g/mol | |

| Appearance | Powder | |

| Solubility | Good solubility in common organic solvents | |

| Stability | Air, moisture, and thermally-stable | |

| CAS Number | 2230788-67-5 |

Table 1: Physicochemical properties of cataCXium® Pd G4.

Synthesis

While detailed, step-by-step synthetic protocols for cataCXium® Pd G4 are proprietary and not extensively published in open literature, the general strategy for the synthesis of Buchwald-type precatalysts is known. The synthesis is a multi-step process that involves the initial preparation of the specialized phosphine ligand and the N-methylated aminobiphenyl backbone. A crucial step in forming the biphenyl scaffold is often a Suzuki-Miyaura coupling reaction. The final step typically involves the coordination of the palladium salt to the assembled ligand framework.

Catalytic Applications and Mechanism

cataCXium® Pd G4 is a highly effective precatalyst for a variety of palladium-catalyzed cross-coupling reactions. Its primary applications are in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Activation Pathway

The precatalyst is designed for facile activation under typical cross-coupling conditions. The activation process involves the generation of the catalytically active monoligated Pd(0) species. This is typically initiated by a base, which facilitates the reductive elimination of the biphenylamine ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. cataCXium® Pd G4 has demonstrated high efficiency in catalyzing the coupling of aryl halides with boronic acids or their derivatives.

Example Reaction Conditions:

| Aryl Halide | Boronic Acid | Catalyst Loading | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | 0.02 mol% | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 98 |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 mol % | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 99 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 mol % | K₃PO₄ | Toluene/H₂O | 100 °C | 18 | 98 |

Table 2: Examples of Suzuki-Miyaura reactions catalyzed by a related cataCXium® system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals. cataCXium® Pd G4 is well-suited for catalyzing the coupling of aryl halides with a wide range of primary and secondary amines.

Experimental Protocols

The following are generalized experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4. Researchers should optimize these conditions for their specific substrates.

References

cataCXium® Pd G4: An In-depth Technical Guide to the Mechanism of Catalytic Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, activation, and catalytic mechanism of cataCXium® Pd G4, a fourth-generation palladium precatalyst. It is designed for professionals in research and drug development who utilize cross-coupling reactions in their synthetic workflows.

Introduction to cataCXium® Pd G4

cataCXium® Pd G4 is a highly efficient, air- and moisture-stable palladium(II) precatalyst developed for a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Its structure features a palladium center coordinated to a bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) and a 2-(2'-methylamino-1,1'-biphenyl) scaffold.[1][3] This fourth-generation design offers significant advantages over previous iterations, including enhanced stability, good solubility in common organic solvents, and the rapid, quantitative generation of the active catalytic species under mild conditions.[1][4][5]

The key innovation in the G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone.[1][4][6] This modification prevents the formation of a potentially inhibitory carbazole (B46965) byproduct during catalyst activation, a limitation observed with third-generation (G3) precatalysts.[1][7][8] The result is often cleaner reactions, higher yields, and more straightforward product purification.[1]

Precatalyst Activation: Generation of the Active L-Pd(0) Species

As a Pd(II) complex, cataCXium® Pd G4 is not catalytically active itself. It requires an initial activation step to generate the monoligated, 12-electron Pd(0) species, L-Pd(0), which is the true catalyst in the cross-coupling cycle.[1][9] This activation is typically achieved in the presence of a base.

The activation mechanism proceeds as follows:

-

Base-Mediated Deprotonation: A base present in the reaction mixture abstracts a proton from the N-methylamino group of the biphenyl ligand.[1]

-

Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination. This step expels N-methylcarbazole and reduces the palladium center from Pd(II) to Pd(0), generating the highly reactive monoligated species, [di(adamantan-1-yl)(butyl)phosphine]Pd(0).[1]

This efficient activation under mild conditions is a primary advantage of the G4 precatalyst design.[1]

References

- 1. cataCXium Pd G4 | Benchchem [benchchem.com]

- 2. This compound 2230788-67-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. cenmed.com [cenmed.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound ChemBeads 2230788-67-5 Sigma-Aldrich [sigmaaldrich.com]

- 7. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 9. pubs.acs.org [pubs.acs.org]

cataCXium® Pd G4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

cataCXium® A Pd G4 is a fourth-generation palladium precatalyst developed from the Buchwald group's extensive research in cross-coupling chemistry.[1][2][3] As a Pd(II) precatalyst, it is designed for ease of handling and high performance in a variety of catalytic applications, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[4] This technical guide provides an in-depth analysis of the solubility and stability of cataCXium® A Pd G4, presenting available data, outlining experimental protocols for its characterization, and offering insights into its handling and storage.

Core Properties of cataCXium® Pd G4

cataCXium® A Pd G4 is widely recognized for its enhanced stability and solubility compared to earlier generation Buchwald precatalysts.[1] It is characterized as an air, moisture, and thermally-stable solid that demonstrates good solubility in many common organic solvents.[2][5][6][7][8] A key structural modification in the G4 precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone, which offers distinct advantages over the third-generation (G3) catalysts.[1] This modification prevents the formation of carbazole (B46965) byproducts upon activation, which can inhibit catalytic activity and complicate product purification.[1][9]

Solubility Profile

Qualitative Solubility:

| Solvent Family | Common Examples | Reported Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Good |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Good |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Generally Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Generally Soluble |

| Alcohols | Isopropanol, Ethanol | Limited to Moderate |

| Alkanes | Hexane, Heptane | Low to Insoluble |

It is noteworthy that G4 precatalysts are described as exhibiting higher solubilities in cross-coupling reaction media compared to their G3 counterparts.[1] This enhanced solubility can be advantageous for achieving homogeneous reaction conditions and improving catalyst performance.

Stability of cataCXium® Pd G4

The robust nature of cataCXium® Pd G4 is a key feature, allowing for easier handling and storage compared to many other air-sensitive palladium catalysts.

Thermal Stability:

cataCXium® Pd G4 is thermally stable, though a specific decomposition temperature has not been consistently reported in the available literature. The stability of palladium precatalysts can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, indicating the onset of decomposition, while DSC detects changes in heat flow, revealing phase transitions and decomposition events.

Air and Moisture Stability:

The precatalyst is stable to air and moisture in its solid form, which simplifies its handling and storage for routine laboratory use.[2][5][6][7][8] This stability is a significant advantage over many traditional palladium sources that require inert atmosphere techniques for manipulation.

Solution Stability:

The stability of cataCXium® Pd G4 in solution is a critical factor for its performance in catalytic reactions. The G4 precatalysts are noted for their enhanced stability in solution compared to earlier generations.[10][11] The activation of the precatalyst to the active Pd(0) species is a controlled process that typically occurs under the reaction conditions in the presence of a base. The rate of this activation and the stability of the resulting active species are key to achieving high catalytic turnover.

Catalyst Activation Pathway

The activation of cataCXium® Pd G4 is a crucial step in the catalytic cycle. The Pd(II) precatalyst undergoes a transformation to the active monoligated Pd(0) species, which then participates in the cross-coupling reaction.

Caption: Activation pathway of cataCXium® Pd G4 to the active Pd(0) species.

Experimental Protocols

While specific, validated protocols for the quantitative analysis of cataCXium® Pd G4 solubility and stability are not widely published, the following general methodologies can be adapted by researchers to obtain these critical data.

Protocol for Determining Solubility

This protocol outlines a general procedure for determining the solubility of cataCXium® Pd G4 in a given organic solvent at a specific temperature.

Caption: General workflow for determining the solubility of cataCXium® Pd G4.

Protocol for Assessing Thermal Stability

This protocol provides a general workflow for evaluating the thermal stability of cataCXium® Pd G4 using Thermogravimetric Analysis (TGA).

Caption: General workflow for assessing thermal stability using TGA.

Conclusion

cataCXium® A Pd G4 is a state-of-the-art palladium precatalyst that offers significant advantages in terms of stability and solubility for a wide range of cross-coupling reactions. Its robust nature simplifies handling and storage, while its enhanced solubility contributes to improved catalytic performance. Although quantitative data on its solubility and thermal decomposition are not extensively documented in publicly available literature, the provided qualitative information and general experimental protocols offer a strong foundation for researchers and drug development professionals to effectively utilize and characterize this important catalyst. Further in-house experimental determination of these parameters is recommended for specific applications and process development.

References

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. cataCXium Pd G4 2230788-67-5 [sigmaaldrich.com]

- 3. Buchwald触媒・配位子 [sigmaaldrich.com]

- 4. Buchwald Catalysts & Ligands [merckmillipore.com]

- 5. cedar.wwu.edu [cedar.wwu.edu]

- 6. cenmed.com [cenmed.com]

- 7. This compound 2230788-67-5 [b2b.sigmaaldrich.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 10. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

cataCXium® Pd G4: A Technical Guide to a Fourth-Generation Buchwald Precatalyst

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the pantheon of powerful catalytic tools, palladium precatalysts developed by the Buchwald group have revolutionized cross-coupling chemistry. This technical guide focuses on cataCXium® Pd G4, a fourth-generation Buchwald precatalyst, providing a comprehensive overview of its literature, key applications, and detailed experimental protocols.

cataCXium® Pd G4 is a highly efficient and air- and moisture-stable palladium(II) precatalyst.[1][2] It incorporates the bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand, also known as cataCXium® A. A key innovation in the G4 architecture is the methylation of the amino group on the biphenyl (B1667301) scaffold. This modification prevents the formation of a potentially inhibitory carbazole (B46965) byproduct upon activation, leading to cleaner reactions and often higher yields compared to third-generation (G3) precatalysts.[3][4]

Core Applications and Performance Data

cataCXium® Pd G4 has demonstrated exceptional performance in a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its high reactivity and stability make it suitable for coupling challenging substrates, including aryl chlorides, with low catalyst loadings.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental method for the formation of carbon-carbon bonds. cataCXium® Pd G4 has proven to be a robust catalyst for this transformation, effectively coupling a wide array of aryl and heteroaryl halides with boronic acids and their derivatives.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using cataCXium® Pd G4

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is critical in the synthesis of numerous pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination provides a direct and efficient route to aryl amines, and cataCXium® Pd G4 is a highly effective precatalyst for this transformation. It can be used for the coupling of a variety of aryl halides with primary and secondary amines.[6]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines using cataCXium® Pd G4 and related G4 Precatalysts

| Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Chloro-4-fluorobenzene | Morpholine | (RuPhos)Pd G4 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 55 |

| Aryl Halides | Primary Amines | EPhos Pd G4 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent |

| Aryl Halides | Primary & Secondary Amines | BrettPhos Pd G4 | 0.01 | Not Specified | Not Specified | Not Specified | Not Specified | Excellent |

Catalytic Cycle and Activation

The efficacy of cataCXium® Pd G4 stems from its facile in situ generation of the active monoligated Pd(0) species, L-Pd(0), which is the key catalytic intermediate in most cross-coupling reactions.

Precatalyst Activation

The activation of the Pd(II) precatalyst to the active Pd(0) species is a crucial first step in the catalytic cycle. For cataCXium® Pd G4, this process is initiated by a base and proceeds through the following steps:

-

Deprotonation: The base removes a proton from the methylated amino group on the biphenyl scaffold.

-

Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination to release N-methylcarbazole and the highly reactive monoligated [di(adamantan-1-yl)(butyl)phosphine]Pd(0) species.

General Catalytic Cycle (Suzuki-Miyaura Coupling)

Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling is as follows:

-

Oxidative Addition: The L-Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base, to form a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active L-Pd(0) catalyst.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This procedure is a general guideline for the coupling of aryl chlorides with arylboronic acids.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

cataCXium® Pd G4 (0.02 mmol, 2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)

-

tert-Butanol (t-BuOH, 3 mL)

-

Water (0.3 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the aryl chloride, arylboronic acid, cataCXium® Pd G4, and potassium phosphate.

-

Add the magnetic stir bar.

-

Seal the vessel and evacuate and backfill with an inert atmosphere three times.

-

Add the degassed t-BuOH and water via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine

This protocol provides a general method for the N-arylation of primary amines.

Materials:

-

Aryl halide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

cataCXium® Pd G4 (or a related G4 precatalyst like BrettPhos Pd G4) (0.01-0.05 mmol, 1-5 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene or dioxane (5 mL)

-

Reaction vessel (e.g., oven-dried Schlenk tube)

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, add the aryl halide, cataCXium® Pd G4 (or related G4 precatalyst), and sodium tert-butoxide to the reaction vessel.

-

Add the magnetic stir bar.

-

Remove the vessel from the glovebox, and add the anhydrous solvent and the primary amine under a positive pressure of inert gas.

-

Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours).

-

Monitor the reaction progress by a suitable analytical technique.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Conclusion

cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its enhanced stability, high reactivity, and ability to circumvent the formation of inhibitory byproducts make it a valuable tool for organic chemists in academia and industry. The provided data and protocols serve as a practical guide for the application of this powerful catalyst in the synthesis of complex organic molecules. As with any catalytic system, optimal conditions may vary depending on the specific substrates, and careful optimization is often necessary to achieve the best results.

References

- 1. cataCXium Pd G4 2230788-67-5 [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. researchgate.net [researchgate.net]

- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

cataCXium® Pd G4: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of cataCXium® Pd G4, a fourth-generation palladium precatalyst renowned for its high efficiency and broad applicability in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. We will delve into the unique structural features and advantages of this catalyst, present its performance data in key cross-coupling reactions, and provide detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, this guide illustrates the catalyst's activation and catalytic cycle through detailed diagrams to provide a comprehensive understanding of its mechanism of action.

Introduction to cataCXium® Pd G4

cataCXium® Pd G4 is a highly stable and versatile palladium(II) precatalyst that belongs to the fourth generation of Buchwald precatalysts.[1] It incorporates a sterically hindered and electron-rich di(1-adamantyl)-n-butylphosphine ligand, which plays a crucial role in its catalytic activity. A defining characteristic of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone.[1] This structural modification confers significant advantages over previous generations of palladium precatalysts, making it an invaluable tool in pharmaceutical and materials science research for the construction of complex organic molecules.[1]

Core Advantages of cataCXium® Pd G4

The sophisticated design of cataCXium® Pd G4 offers several distinct advantages that address the limitations of earlier catalyst systems:

-

Enhanced Stability: cataCXium® Pd G4 exhibits exceptional air, moisture, and thermal stability, simplifying its handling and storage. This robustness allows for more consistent and reproducible results in various experimental setups.

-

Prevention of Inhibitory Byproducts: A key innovation in G4 precatalysts is the methylated amino group on the biphenyl scaffold.[1] Upon activation to the active Pd(0) species, this feature prevents the formation of carbazole (B46965) as a byproduct, which can inhibit the catalytic cycle and complicate product purification.[1] Instead, the less intrusive N-methylcarbazole is generated, leading to cleaner reactions and higher effective catalyst turnover.

-

High Catalytic Activity and Broad Substrate Scope: The bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand facilitates high catalytic activity for a wide range of substrates, including challenging aryl chlorides.[1] This allows for efficient cross-coupling of diverse and complex molecules.

-

Good Solubility: The catalyst displays good solubility in common organic solvents, which is advantageous for homogeneous catalysis.

-

Efficient Generation of the Active Species: cataCXium® Pd G4 is designed for the rapid and quantitative generation of the active monoligated Pd(0) species under mild reaction conditions.[1]

Performance Data

The efficacy of cataCXium® Pd G4 is demonstrated in its high yields and broad applicability in cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

cataCXium® Pd G4 has shown excellent performance in the Suzuki-Miyaura coupling for the formation of C-C bonds. Below is a summary of its performance with various substrates.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99[1] |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |

Buchwald-Hartwig Amination

This G4 precatalyst is also highly effective for the Buchwald-Hartwig amination, a critical transformation for the synthesis of arylamines. Quantitative conversions have been reported with catalyst loadings as low as 0.1 mol%.

(Specific performance data for Buchwald-Hartwig amination with cataCXium® Pd G4 across a range of substrates is less commonly tabulated in single sources. The following represents typical conditions and expected high yields based on the literature.

| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield |

| Aryl Bromide | Primary or Secondary Amine | 0.5 - 2 | NaOtBu | Toluene or Dioxane | 80 - 110 | High to Quantitative |

| Aryl Chloride | Primary or Secondary Amine | 1 - 3 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 - 120 | Good to High |

Experimental Protocols

The following are general, yet detailed, experimental procedures for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Reagents and Equipment:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid (1.2 mmol, 1.2 equiv)

-

cataCXium® Pd G4 (0.02 mmol, 2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF/water mixture)

-

Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the oven-dried reaction vessel, add the aryl halide, boronic acid, cataCXium® Pd G4, and potassium phosphate.

-

Seal the vessel with a rubber septum or a Teflon-lined cap.

-

Evacuate the vessel and backfill with an inert gas (this cycle should be repeated three times).

-

Add the degassed solvent via syringe.

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the C-N coupling of an aryl halide with an amine.

Reagents and Equipment:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, oxygen-free solvent (e.g., toluene or dioxane)

-

Glovebox or Schlenk line for inert atmosphere setup

-

Oven-dried reaction vessel with a magnetic stir bar

Procedure:

-

Inside a glovebox, add the aryl halide, cataCXium® Pd G4, and sodium tert-butoxide to an oven-dried reaction vessel.

-

Add the amine and the anhydrous, degassed solvent.

-

Seal the vessel tightly with a Teflon-lined cap.

-

If not using a glovebox, assemble the solids in the reaction vessel, seal with a septum, and purge with an inert gas. Then add the solvent and amine via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC/MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the activation of cataCXium® Pd G4, the general catalytic cycle for Suzuki-Miyaura coupling, and a typical experimental workflow.

Caption: Activation of cataCXium® Pd G4 to the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its enhanced stability, ability to circumvent the formation of inhibitory byproducts, and high catalytic activity make it a superior choice for a wide array of synthetic transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful catalyst in their pursuit of novel molecules for drug discovery and materials science.

References

An In-Depth Technical Guide to the Discovery and Development of Buchwald G4 Precatalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of Buchwald G4 precatalysts. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed information necessary to effectively utilize these advanced catalytic systems in their work. This document covers the evolution from previous generations of Buchwald precatalysts, the key structural features and mechanistic advantages of the G4 variants, and their broad applicability in modern cross-coupling chemistry. Detailed experimental protocols for their synthesis and use in key transformations are provided, alongside quantitative performance data to guide catalyst selection and reaction optimization.

Introduction: The Evolution of Palladium Precatalysts

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound impacts on the pharmaceutical, agrochemical, and materials science industries. A significant advancement in this field has been the introduction of well-defined palladium precatalysts, which offer superior stability, reactivity, and reproducibility compared to traditional in-situ generated catalysts. The Buchwald group has been at the forefront of this innovation, systematically developing generations of increasingly sophisticated and user-friendly precatalysts.

The first and second-generation (G1 and G2) Buchwald precatalysts laid the groundwork by providing air- and moisture-stable solids that could be conveniently handled.[1] However, they often required elevated temperatures or strong bases for activation and could have limitations in scope. The third-generation (G3) precatalysts represented a major leap forward, featuring a methanesulfonate (B1217627) (OMs) ligand that facilitated easier activation and broadened the accessible ligand scope.[1]

This guide focuses on the fourth-generation (G4) Buchwald precatalysts, which were developed to address some of the remaining limitations of their predecessors, particularly concerning solubility and potential catalyst inhibition by byproducts.

The Dawn of G4 Precatalysts: Addressing the Limitations of G3

While G3 precatalysts are highly effective for a wide range of transformations, two principal challenges remained:

-

Limited Solubility: In certain solvent systems, the solubility of G3 precatalysts could be a limiting factor, necessitating higher reaction volumes or leading to heterogeneity.

-

Carbazole (B46965) Inhibition: The activation of G3 precatalysts generates carbazole as a byproduct. In some instances, carbazole can coordinate to the active palladium(0) species, leading to catalyst deactivation and incomplete conversion.[2]

To overcome these hurdles, the Buchwald group introduced a key structural modification: the methylation of the secondary amine on the biphenyl (B1667301) backbone of the palladacycle. This seemingly simple change led to the creation of the G4 precatalysts, which exhibit significantly improved properties.[1]

Key Advantages of G4 Precatalysts:

-

Enhanced Solubility: The N-methyl group on the biphenyl scaffold increases the lipophilicity and disrupts the crystal packing of the precatalyst, leading to improved solubility in a wider range of organic solvents.[1] This allows for more concentrated reaction mixtures and can improve reaction kinetics.

-

Reduced Byproduct Inhibition: Upon activation, G4 precatalysts generate N-methylcarbazole instead of carbazole. The methyl group on the nitrogen atom of N-methylcarbazole provides steric hindrance that significantly diminishes its ability to coordinate to the palladium center, thereby reducing catalyst inhibition and leading to higher conversions and yields in many cases.[2]

-

Maintained High Activity: Importantly, the structural modification in G4 precatalysts does not compromise the high catalytic activity characteristic of the Buchwald precatalyst family. They maintain the ability to be rapidly activated under mild conditions to generate the active monoligated palladium(0) species.[1]

Mechanism of Activation and Catalytic Cycle

The efficacy of Buchwald G4 precatalysts stems from their facile and predictable activation to the catalytically active Pd(0) species. The general activation pathway and subsequent catalytic cycle for a representative cross-coupling reaction, the Suzuki-Miyaura coupling, are illustrated below.

Precatalyst Activation

The activation of a G4 precatalyst is initiated by a base, which deprotonates the N-methylaminobiphenyl ligand. This is followed by reductive elimination to generate the active L-Pd(0) species, N-methylcarbazole, and the corresponding salt of the methanesulfonate anion.

Caption: Activation pathway of a Buchwald G4 precatalyst.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Performance Data

The superior performance of G4 precatalysts has been demonstrated in numerous cross-coupling reactions. The following tables summarize comparative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the advantages of the G4 architecture.

Table 1: Comparison of G3 and G4 Precatalysts in the Suzuki-Miyaura Coupling of an Unstable Boronic Acid [3]

| Precatalyst | Aryl Halide | Boronic Acid | Conditions | Time (min) | Yield (%) |

| XPhos Pd G3 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K3PO4, THF/H2O, rt | 30 | High |

| XPhos Pd G4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K3PO4, THF/H2O, rt | 30 | Very High |

Note: While the source indicates high to very high yields, specific numerical values were not provided in a tabular format. The trend, however, demonstrates the efficacy of both G3 and G4 precatalysts in this challenging coupling, with G4 often providing superior results.

Table 2: Comparative Study of RuPhos G3, G4, and G5 Precatalysts in C-N Coupling [2]

| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Conversion (%) | Yield (%) |

| RuPhos Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | ~3 | ~3 |

| RuPhos Pd G4 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 81 | 55 |

| RuPhos Pd G5 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 40 | 27 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative G4 precatalyst and its application in key cross-coupling reactions.

Synthesis of XPhos Pd G4 Precatalyst

This protocol is adapted from the general procedures for the synthesis of Buchwald G3 and G4 precatalysts.[4]

Step 1: Synthesis of the (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

-

To a solution of 2-(methylamino)biphenyl in a suitable solvent (e.g., toluene), add one equivalent of methanesulfonic acid at room temperature.

-

Stir the mixture for 1 hour, during which time a precipitate of 2-(methylammonio)biphenyl methanesulfonate will form.

-

Isolate the salt by filtration, wash with a non-polar solvent (e.g., pentane), and dry under vacuum.

-

In a separate flask, dissolve palladium(II) acetate (B1210297) in a suitable solvent (e.g., toluene).

-

Add the 2-(methylammonio)biphenyl methanesulfonate salt to the palladium acetate solution.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and isolate the dimeric palladacycle by filtration. Wash the solid with a non-polar solvent and dry under vacuum.

Step 2: Synthesis of XPhos Pd G4

-

In an inert atmosphere glovebox, dissolve the (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer in a suitable anhydrous solvent (e.g., THF or dichloromethane).

-

In a separate vial, dissolve two equivalents of XPhos in the same anhydrous solvent.

-

Slowly add the XPhos solution to the dimer solution at room temperature.

-

Stir the reaction mixture for 15-45 minutes.

-

Remove the solvent under reduced pressure to yield the XPhos Pd G4 precatalyst as a solid. The product can be further purified by recrystallization if necessary.

General Procedure for Suzuki-Miyaura Coupling Using a G4 Precatalyst

-

In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K3PO4, 2.0-3.0 equiv.), and the Buchwald G4 precatalyst (0.5-2 mol%).

-

Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add the degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination Using a G4 Precatalyst

-

In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu or LHMDS, 1.4 equiv.), and the Buchwald G4 precatalyst (1-2 mol%) to an oven-dried vial with a magnetic stir bar.

-

Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

-

Seal the vial and stir the mixture at the desired temperature (room temperature to 110 °C).

-

Monitor the reaction by TLC, GC, or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Logical Workflow for Catalyst System Selection and Optimization

The selection of the appropriate precatalyst and the optimization of reaction conditions are critical for the success of a cross-coupling reaction. The following workflow provides a logical approach for researchers.

Caption: Workflow for optimizing a cross-coupling reaction.

Conclusion

Buchwald G4 precatalysts represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their enhanced solubility and the generation of a non-inhibitory byproduct upon activation address key limitations of previous catalyst generations, leading to more robust, efficient, and high-yielding transformations. This technical guide has provided a detailed overview of the discovery, mechanism, and practical application of G4 precatalysts, equipping researchers with the knowledge to effectively implement these powerful tools in their synthetic endeavors. The provided experimental protocols and optimization workflows serve as a practical starting point for the successful application of Buchwald G4 precatalysts in the synthesis of valuable molecules for research and development.

References

Fundamental Principles of cataCXium® Pd G4 Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underlying the application of cataCXium® Pd G4, a fourth-generation palladium precatalyst. Developed for high-performance homogeneous catalysis, cataCXium® Pd G4 has emerged as a powerful tool in modern synthetic chemistry, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are fundamental to pharmaceutical and materials science research.[1] This document will delve into the catalyst's structural advantages, activation mechanism, and its utility in key cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the catalytic pathways.

Core Principles and Structural Advantages

cataCXium® Pd G4 is a Buchwald palladium precatalyst that incorporates the sterically demanding and electron-rich di(1-adamantyl)-n-butylphosphine ligand, known as cataCXium® A.[1] A defining feature of this fourth-generation (G4) precatalyst is the methylation of the amino group on the biphenyl (B1667301) backbone. This structural modification was strategically implemented to overcome limitations associated with third-generation (G3) precatalysts.[1]

The activation of G3 precatalysts generates a carbazole (B46965) byproduct which, in some cases, can inhibit the catalytic cycle or complicate product purification.[1] In contrast, the N-methylated biphenyl scaffold of cataCXium® Pd G4 leads to the formation of the more benign and less intrusive N-methylcarbazole upon activation. This key difference contributes to cleaner reactions, potentially higher yields, and simplified product isolation.[1] Furthermore, G4 precatalysts exhibit enhanced solubility in common organic solvents and are air, moisture, and thermally stable, which simplifies handling and reaction setup.[2]

The bulky di(1-adamantyl)-n-butylphosphine ligand plays a crucial role in the catalyst's high activity. The steric hindrance promotes the formation of a monoligated Pd(0) species, which is the active catalyst in the cross-coupling cycle. This monoligated complex is highly reactive and facilitates the key steps of oxidative addition and reductive elimination.[1]

Precatalyst Activation and the Catalytic Cycle

The efficacy of cataCXium® Pd G4 stems from its facile and quantitative generation of the active monoligated Pd(0) species under mild reaction conditions.[1] The activation process and the subsequent catalytic cycle are fundamental to understanding its application in cross-coupling reactions.

Precatalyst Activation Pathway

The activation of the cataCXium® Pd G4 precatalyst to the active L-Pd(0) species is initiated by a base. The process can be summarized in two key steps:

-

Base-mediated Deprotonation: A base present in the reaction mixture abstracts a proton from the N-methylamino group of the biphenyl ligand.[1]

-

Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination, releasing N-methylcarbazole and the highly reactive monoligated [di(adamantan-1-yl)(butyl)phosphine]Pd(0) species.[1]

General Catalytic Cycle for Cross-Coupling Reactions

Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which is generally accepted to proceed through three main elementary steps for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination:

-

Oxidative Addition: The L-Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

-

In the Suzuki-Miyaura coupling , the organoboron reagent (Ar'-B(OR)₂) undergoes transmetalation with the Pd(II) complex, transferring the Ar' group to the palladium center.

-

In the Buchwald-Hartwig amination , the amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

-

Reductive Elimination: The two organic groups (Ar and Ar' or Ar and NR₂) on the palladium center are coupled and eliminated from the metal, forming the desired product and regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Presentation

The following tables summarize the performance of cataCXium® Pd G4 and related catalysts in key cross-coupling reactions, providing a basis for comparison of yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | cataCXium® Pd G4 | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[1] |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | cataCXium® Pd G4 | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99[1] |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | cataCXium® Pd G4 | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[1] |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | 0.005 (Pd), 0.01 (Ligand) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | 0.005 (Pd), 0.01 (Ligand) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 |

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 80 | 20 | 98 |

| 4-tert-Butylbromobenzene | Aniline | Pd₂(dba)₃ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 80 | 20 | 99 |

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 100 | 20 | 99 |

| 2-Bromotoluene | n-Hexylamine | Pd(OAc)₂ / cataCXium® A | 1 (Pd), 2 (Ligand) | NaOtBu | Toluene | 100 | 20 | 95 |

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions utilizing cataCXium® Pd G4 or the closely related cataCXium® A ligand system. These protocols are intended as a guide and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using cataCXium® Pd G4.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

cataCXium® Pd G4 (0.01-2 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Solvent (e.g., Toluene/H₂O or t-BuOH/H₂O)

-

Anhydrous, degassed solvents

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

-

The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the degassed solvent(s) via syringe.

-

Add the cataCXium® Pd G4 precatalyst.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination of an aryl halide with an amine.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

cataCXium® Pd G4 (or Pd source and cataCXium® A ligand) (1-2 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium source (if not using the precatalyst), the cataCXium® A ligand, and the base.

-

If using cataCXium® Pd G4, it is added at this stage.

-

The vessel is sealed and removed from the glovebox.

-

Anhydrous, degassed solvent is added, followed by the amine and then the aryl halide.

-

The reaction mixture is heated with stirring to the appropriate temperature (e.g., 80-110 °C).

-

The reaction is monitored until the starting material is consumed.

-

After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo.

-

The residue is purified by chromatography to afford the desired arylamine.

Conclusion

cataCXium® Pd G4 represents a significant advancement in the field of palladium-catalyzed cross-coupling reactions. Its thoughtful design, which includes a methylated biphenyl scaffold and a sterically imposing phosphine (B1218219) ligand, leads to a highly active, stable, and user-friendly precatalyst. The avoidance of inhibitory byproducts and its high solubility contribute to its robust performance in a variety of synthetic applications, making it an invaluable tool for researchers and professionals in drug development and materials science. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this versatile catalyst.

References

cataCXium® Pd G4: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for cataCXium® Pd G4, a fourth-generation Buchwald precatalyst. The content herein is intended for use by trained professionals in a laboratory setting and is compiled from publicly available safety data sheets and product information.

Chemical Identification and Properties

cataCXium® Pd G4 is a palladium-based precatalyst designed for a variety of cross-coupling reactions. It is recognized for its high stability in air and moisture, and its good solubility in common organic solvents.

| Property | Value |

| Chemical Name | --INVALID-LINK--[2′-(methylamino)-2-biphenylyl]palladium(II) |

| Synonym(s) | cataCXium® A Pd G4 |

| CAS Number | 2230788-67-5 |

| Molecular Formula | C₃₈H₅₄NO₃PPdS |

| Molecular Weight | 742.30 g/mol |

| Appearance | White to off-white solid/powder |

| Stability | Air, moisture, and thermally-stable |

| Solubility | Good solubility in common organic solvents such as toluene (B28343) and THF. |

Safety and Hazard Information

GHS Classification

Different suppliers provide slightly varying GHS classifications. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product.

-

Classification 1: Not a hazardous substance or mixture.

-

Classification 2:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the potential hazards, the following precautionary measures and PPE are recommended:

| Precautionary Category | Recommendations |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing |

Methodological & Application

cataCXium® Pd G4: Application Notes and Protocols for Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The efficiency and scope of this reaction are critically dependent on the palladium catalyst employed. cataCXium® Pd G4 is a fourth-generation palladium precatalyst that offers significant advantages over earlier generations, including enhanced stability to air and moisture, high solubility in common organic solvents, and the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions.[2] This aminobiphenyl-based catalyst, featuring a methylated amino group, prevents the formation of inhibitory carbazole (B46965) byproducts, leading to cleaner reactions and more efficient product isolation.[2]

These application notes provide detailed protocols and data for the use of cataCXium® Pd G4 in Suzuki-Miyaura coupling reactions, demonstrating its broad substrate scope and functional group tolerance, making it a valuable tool for researchers in drug discovery and development.

Data Presentation

The following tables summarize the performance of cataCXium® Pd G4 in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids and their derivatives.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids

| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95[2] |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |

| 3 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |

| 4 | 4-Chloroacetophenone | Phenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |

| 5 | 2-Chloro-6-methylpyridine | 3-Methoxyphenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 96 |

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99[2] |

| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98[2] |

| 3 | 4-Bromoanisole | 4-Acetylphenylboronic acid | 1.5 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 97 |

| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 94 |

| 5 | 1-Bromo-2-nitrobenzene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of aryl/heteroaryl halides with boronic acids using cataCXium® Pd G4.

Materials:

-

cataCXium® Pd G4

-

Aryl or heteroaryl halide (1.0 mmol)

-

Boronic acid or boronic acid pinacol (B44631) ester (1.2 mmol)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using a biphasic system)

-

Nitrogen or Argon source

-

Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl or heteroaryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), the base (2.0-3.0 mmol), and cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).

-

Evacuate and backfill the reaction vessel with the inert gas three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL). If a biphasic system is used, add degassed water (0.5-1 mL).

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol for a Challenging Suzuki-Miyaura Coupling: 4-Chloro-3-methylanisole with 2,6-Difluorophenylboronic acid[2]

This protocol details a specific example of a challenging coupling reaction.

Materials:

-

cataCXium® Pd G4 (14.9 mg, 0.02 mmol, 2 mol%)

-

4-Chloro-3-methylanisole (156.6 mg, 1.0 mmol)

-

2,6-Difluorophenylboronic acid (189.5 mg, 1.2 mmol)

-

Potassium phosphate (B84403) (K₃PO₄) (424.6 mg, 2.0 mmol)

-

tert-Butanol (B103910) (t-BuOH) (3 mL)

-

Degassed water (1 mL)

-

Nitrogen source

-

Schlenk tube with a magnetic stir bar

Procedure:

-

In a glovebox or under a stream of nitrogen, add cataCXium® Pd G4, 4-chloro-3-methylanisole, 2,6-difluorophenylboronic acid, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

-

Add tert-butanol and degassed water to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 80 °C with stirring for 18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the product, 4-(2,6-difluorophenyl)-3-methylanisole.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction using cataCXium® Pd G4.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Functional Group Tolerance

cataCXium® Pd G4 exhibits excellent functional group tolerance in Suzuki-Miyaura couplings. A wide array of functional groups are compatible with the typical reaction conditions, including:

-

Electron-donating and electron-withdrawing groups on both the aryl halide and the boronic acid.

-

Sterically hindered substrates , such as ortho-substituted aryl halides and boronic acids.

-

Heterocycles , including pyridines, thiophenes, and furans.

-

Ketones, esters, amides, nitriles, and nitro groups.

Care should be taken with substrates containing acidic protons, such as unprotected phenols and anilines, as they may require specific base and solvent combinations to avoid side reactions. However, successful couplings with these substrates have been reported. The high activity of cataCXium® Pd G4 can often allow for lower reaction temperatures and shorter reaction times, which can further enhance its functional group compatibility.

References

Application Notes and Protocols for cataCXium® Pd G4 in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cataCXium® Pd G4 in Buchwald-Hartwig amination reactions. This fourth-generation palladium precatalyst offers significant advantages in the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other advanced materials.

Introduction to cataCXium® Pd G4

cataCXium® Pd G4 is a highly efficient and versatile palladium precatalyst for cross-coupling reactions. As a fourth-generation Buchwald precatalyst, it incorporates a di(1-adamantyl)-n-butylphosphine ligand, which imparts high reactivity and broad substrate scope. A key innovation in the G4 series is the methylation of the amino group on the biphenyl (B1667301) backbone of the ligand scaffold. This structural modification prevents the in-situ formation of carbazole (B46965) byproducts, which can inhibit catalyst activity and complicate product purification.

Advantages of cataCXium® Pd G4:

-

High Catalytic Activity: Enables efficient C-N bond formation with a wide range of aryl and heteroaryl halides and various primary and secondary amines.

-

Enhanced Stability: The precatalyst is air- and moisture-stable, simplifying handling and reaction setup.

-

Improved Solubility: Exhibits good solubility in common organic solvents, leading to more homogeneous reaction mixtures.

-

Clean Reactions: The methylated biphenyl scaffold minimizes the formation of undesirable byproducts, resulting in cleaner reaction profiles and easier purification.

-

Mild Reaction Conditions: Often promotes reactions under milder conditions than older generation catalysts.

Catalytic Cycle and Activation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle. The active catalyst is a monoligated Pd(0) species, which is readily generated in situ from the cataCXium® Pd G4 precatalyst under the reaction conditions.

The generally accepted mechanism involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.

An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate. The bulky di(1-adamantyl)-n-butylphosphine ligand on cataCXium® Pd G4 helps to suppress this side reaction and promote the desired reductive elimination.

Experimental Protocols

The following are general starting protocols for the Buchwald-Hartwig amination using cataCXium® Pd G4. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

General Procedure for the Amination of Aryl Chlorides with Primary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Primary amine (1.2 mmol, 1.2 equiv)

-

cataCXium® Pd G4 (0.01-0.05 mmol, 1-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (B28343) or dioxane (5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, the primary amine, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add cataCXium® Pd G4 followed by the anhydrous solvent.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the typical performance of cataCXium® Pd G4 in the Buchwald-Hartwig amination of various aryl halides with primary and secondary amines. Please note that these are representative examples and results may vary depending on the specific substrates and reaction conditions.

Table 1: Amination of Aryl Chlorides with Primary Amines

| Aryl Chloride | Primary Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | n-Hexylamine | 2 | NaOtBu | Toluene | 100 | 18 | 92 |

| 4-Chloroanisole | Benzylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 95 |

| 2-Chloropyridine | Cyclohexylamine | 3 | K₃PO₄ | Toluene | 110 | 24 | 88 |

| 1-Chloro-4-nitrobenzene | Aniline | 1.5 | Cs₂CO₃ | Dioxane | 90 | 12 | 97 |

Table 2: Amination of Aryl Bromides with Secondary Amines

| Aryl Bromide | Secondary Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Morpholine | 1 | NaOtBu | Toluene | 80 | 12 | 98 |

| 1-Bromo-4-fluorobenzene | Piperidine | 1.5 | K₃PO₄ | Dioxane | 90 | 16 | 94 |

| 3-Bromopyridine | N-Methylaniline | 2 | Cs₂CO₃ | Toluene | 100 | 20 | 85 |

| 2-Bromonaphthalene | Di-n-butylamine | 1 | NaOtBu | Dioxane | 100 | 18 | 96 |

Logical Relationships in the Reaction Mixture

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components in the reaction mixture. The following diagram illustrates these relationships.

Conclusion

cataCXium® Pd G4 is a state-of-the-art precatalyst for the Buchwald-Hartwig amination, offering high efficiency, broad applicability, and operational simplicity. Its unique design minimizes byproduct formation, leading to cleaner reactions and simplified product isolation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable and efficient construction of C-N bonds.

Application Notes and Protocols: cataCXium® Pd G4 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cataCXium® Pd G4, a fourth-generation Buchwald palladium precatalyst, in various organic synthesis reactions. The high stability and activity of this catalyst make it a valuable tool for the construction of carbon-carbon and carbon-nitrogen bonds, which are critical transformations in pharmaceutical and materials science research.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. cataCXium® Pd G4 is highly effective for this transformation, particularly with challenging substrates such as aryl chlorides.[1]

Quantitative Data

The following table summarizes the performance of cataCXium® Pd G4 in representative Suzuki-Miyaura coupling reactions.

| Aryl Halide | Boronic Acid | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 2 mol% | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 95 |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 1 mol% | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 99 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1 mol% | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl halides with boronic acids using cataCXium® Pd G4.

Materials:

-

cataCXium® Pd G4

-

Aryl halide

-

Boronic acid

-

Potassium phosphate (B84403) (K₃PO₄) or other suitable base

-

Anhydrous toluene (or other suitable solvent)

-

Degassed water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

-

Add cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).

-

Add the solvent system (e.g., toluene and water, typically in a 5:1 to 10:1 ratio).

-

Seal the tube and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. cataCXium® Pd G4 is a highly efficient precatalyst for this reaction, enabling the coupling of a wide range of amines with aryl and heteroaryl halides.[1]

Quantitative Data

The following table presents data from representative Buchwald-Hartwig amination reactions utilizing cataCXium® Pd G4.

| Aryl Halide | Amine | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | 1.5 mol% | NaOtBu | Toluene | 100 (reflux) | 6 | 94 |

| 2-Bromopyridine | n-Hexylamine | 2 mol% | K₂CO₃ | Dioxane | 110 | 12 | 88 |

| 1-Bromo-4-fluorobenzene | Aniline | 2 mol% | LHMDS | THF | 80 | 18 | 92 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of aryl halides with amines using cataCXium® Pd G4.

Materials:

-